Benzo[d]thiazol-2-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzo[d]thiazole core linked to a 1,2,4-oxadiazole-substituted azetidine ring. The azetidine (four-membered nitrogen-containing ring) is functionalized with a 2-methoxybenzyl group at the 3-position of the oxadiazole moiety. This structure combines multiple pharmacophoric elements:
- Benzo[d]thiazole: A bicyclic aromatic system known for its electron-deficient properties and role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity .
- 1,2,4-Oxadiazole: A five-membered heterocycle valued for its metabolic stability and hydrogen-bonding capacity, often used as a bioisostere for esters or amides .
- 2-Methoxybenzyl: An ortho-substituted aryl group that may influence lipophilicity and π-π stacking interactions .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-27-16-8-4-2-6-13(16)10-18-23-19(28-24-18)14-11-25(12-14)21(26)20-22-15-7-3-5-9-17(15)29-20/h2-9,14H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEORRUPQPCRYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity. They have shown inhibitory effects against Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets and induce changes that lead to their anti-tubercular activity.
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of the growth of mycobacterium tuberculosis, suggesting they may interfere with the biochemical pathways essential for the survival and proliferation of these bacteria.
Biological Activity
Benzo[d]thiazol-2-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H18N4O3S, with a molecular weight of 406.46 g/mol. The structure features a benzo[d]thiazole moiety linked to an azetidine ring, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O3S |
| Molecular Weight | 406.46 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]thiazole motif exhibit notable antimicrobial properties. For instance, derivatives of benzo[d]thiazole have been shown to possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that specific derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that related benzo[d]thiazole derivatives exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 20 |
| HeLa | 25 |
Neuroprotective Activity
Recent studies have suggested that certain derivatives of benzo[d]thiazole may possess neuroprotective properties. They have been assessed using the maximal electroshock seizure (MES) test in animal models, showing promising results in preventing seizures without significant neurotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds often inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : The compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, helping to mitigate oxidative stress in various biological systems.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated a series of benzothiazole derivatives for their antimicrobial activity against various pathogens. The results indicated that compounds with specific substituents showed enhanced activity compared to others .
Study 2: Anticancer Potential
Another research article focused on the anticancer effects of benzothiazole-based compounds against human chronic myelogenous leukemia (CML). The study highlighted that certain compounds exhibited high cytotoxicity with minimal side effects .
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to analogs reported in the literature, focusing on heterocyclic cores, substituents, and synthetic strategies.
Core Heterocyclic Systems
Key Observations :
- Replacement of azetidine with pyrazolone (as in ) introduces conformational flexibility but reduces strain-induced rigidity.
- The 2-methoxybenzyl group in the target compound may improve bioavailability compared to non-substituted benzyl analogs .
Substituent Effects
- 2-Methoxybenzyl vs.
- Azetidine vs. Larger Rings : Azetidine’s smaller ring size increases ring strain but may improve metabolic stability over five- or six-membered rings (e.g., piperidine) .
Key Observations :
- The target compound’s synthesis may require specialized coupling reagents due to the azetidine’s strain, whereas benzothiazole-urea derivatives (e.g., ) are synthesized under milder reflux conditions.
- Yields for similar compounds vary widely depending on substituent complexity and reaction optimization .
Physicochemical and Pharmacokinetic Properties (Inferred)
- Lipophilicity: The 2-methoxybenzyl group likely increases logP compared to non-polar substituents, enhancing membrane permeability .
- Metabolic Stability : The 1,2,4-oxadiazole moiety resists enzymatic degradation better than ester or amide bioisosteres .
Preparation Methods
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime with a carboxylic acid derivative. A representative protocol involves:
- Preparation of 2-Methoxybenzyl Amidoxime :
- Reaction of 2-methoxybenzylamine with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours.
- Yield: 78–82% after recrystallization from ethyl acetate/hexane.
- Cyclization with Azetidine-3-carboxylic Acid :
- Condensation of the amidoxime with azetidine-3-carboxylic acid using EDCI/HOBt in dichloromethane (DCM) at 25°C for 12 hours.
- Microwave-assisted cyclization (150°C, 30 min) improves yield to 65–70%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time (Traditional) | 12–18 hours |
| Reaction Time (Microwave) | 30 minutes |
| Yield (Traditional) | 55–60% |
| Yield (Microwave) | 65–70% |
Azetidine Functionalization
The azetidine nitrogen is protected using Boc anhydride prior to oxadiazole formation. Deprotection with trifluoroacetic acid (TFA) in DCM (1:4 v/v) yields the free amine, which is subsequently coupled to the oxadiazole intermediate.
Benzo[d]thiazole-2-carbonyl Chloride Synthesis
Oxidation of Benzo[d]thiazol-2-yl Methanol
- Benzo[d]thiazole-2-methanol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.
- Conversion to acyl chloride is achieved with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours).
Reaction Conditions :
| Parameter | Value |
|---|---|
| SOCl₂ Equivalents | 3.0 |
| Temperature | 70°C |
| Time | 3 hours |
| Yield | 85–90% |
Final Coupling Reaction
The azetidine-oxadiazole intermediate is reacted with benzo[d]thiazole-2-carbonyl chloride in the presence of triethylamine (TEA) as a base:
Procedure :
- Dissolve azetidine-oxadiazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).
- Add TEA (2.5 equiv) and cool to 0°C.
- Slowly add benzo[d]thiazole-2-carbonyl chloride (1.2 equiv) dropwise.
- Stir at 25°C for 6 hours.
Purification :
- Extract with ethyl acetate, wash with brine, dry over MgSO₄.
- Purify via silica gel chromatography (hexane/ethyl acetate 4:1).
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Time | 6 hours |
| Yield | 60–65% |
Alternative Synthetic Routes
One-Pot Sequential Coupling
A telescoped approach combines oxadiazole formation and acyl coupling in a single reactor:
- Steps :
- Cyclize amidoxime with azetidine-3-carboxylic acid.
- Directly add benzo[d]thiazole-2-carbonyl chloride without isolating intermediates.
- Advantages :
- Reduces purification steps.
- Overall yield improves to 50–55%.
Solid-Phase Synthesis
Immobilization of the azetidine intermediate on Wang resin enables iterative coupling:
- Resin Loading : 0.8–1.2 mmol/g.
- Final Cleavage : 95% TFA in DCM.
- Purity : >90% by HPLC.
Analytical Validation
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
- δ 8.05 (d, J = 7.8 Hz, 1H, thiazole-H).
- δ 7.45–7.30 (m, 4H, aromatic-H).
- δ 4.80 (s, 2H, OCH₂Ar).
- δ 3.85 (s, 3H, OCH₃).
HRMS (ESI+) :
- Calculated for C₂₂H₁₉N₄O₃S [M+H]⁺: 443.1124.
- Observed: 443.1128.
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
- Elemental Analysis :
- Calculated: C 62.71%, H 4.55%, N 12.70%.
- Found: C 62.68%, H 4.58%, N 12.67%.
Challenges and Optimization Strategies
Azetidine Ring Strain
The four-membered azetidine ring introduces steric strain, necessitating:
- Low-temperature coupling to prevent ring-opening.
- Bulky bases (e.g., DIPEA) to minimize side reactions.
Oxadiazole Stability
The 1,2,4-oxadiazole moiety is prone to hydrolysis under acidic conditions:
- Use anhydrous solvents and molecular sieves during reactions.
- Avoid prolonged storage in protic solvents.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing:
- Residence Time : 10–15 minutes.
- Throughput : 2.5 kg/day.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| Solvent Consumption | 120 L/kg | 65 L/kg |
Q & A
Q. What methods are recommended for confirming the structural integrity of this compound during synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) identifies hydrogen/carbon environments, distinguishing azetidine, benzothiazole, and oxadiazole moieties. Mass Spectrometry (MS) validates molecular weight (e.g., HRMS for exact mass). Infrared (IR) Spectroscopy confirms functional groups like C=O (amide) and C-O (methoxybenzyl). For example, azetidine ring protons appear as distinct triplets in ¹H NMR (~3.5–4.5 ppm), while the oxadiazole C=N stretch appears near 1600 cm⁻¹ in IR .
Q. How can reaction progress be monitored during multi-step synthesis?
- Methodological Answer : Thin-Layer Chromatography (TLC) with silica gel plates (e.g., Rf value tracking) and High-Performance Liquid Chromatography (HPLC) are critical. For example, used TLC to monitor thiourea intermediate formation during reflux, while HPLC ensures purity (>95%) of the final product. Solvent systems (e.g., ethyl acetate/hexane gradients) and UV visualization are optimized for polarity differences between intermediates .
Q. What purification techniques are effective for isolating the target compound?
- Methodological Answer : Recrystallization (e.g., ethanol or acetonitrile) is standard for removing unreacted starting materials. Column Chromatography (silica gel, gradient elution) resolves intermediates with similar polarities. For instance, achieved 71–92% yields via ethanol recrystallization after cyclization reactions, with purity confirmed by melting point analysis .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data (e.g., antimicrobial MIC values) be analyzed?
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer : Molecular Docking (AutoDock Vina, Schrödinger Suite) models binding to targets like enzymes or receptors. For example, the oxadiazole ring may hydrogen-bond with kinase active sites. Molecular Dynamics (MD) simulations (AMBER/CHARMM) assess stability over 100-ns trajectories. QSAR models link substituent electronegativity (e.g., methoxybenzyl groups) to bioactivity .
Q. How can synthetic routes be optimized to address low yields in azetidine ring formation?
- Methodological Answer : Low yields (~55–76% in ) stem from steric hindrance during azetidine cyclization. Mitigation strategies:
- Use microwave-assisted synthesis to reduce reaction time.
- Optimize catalysts (e.g., Pd(OAc)₂ for Buchwald-Hartwig amination).
- Employ flow chemistry for precise temperature control during ring closure .
Q. How do functional groups influence stability under physiological conditions?
- Methodological Answer : Hydrolysis Studies (pH 1–10 buffers, 37°C) track degradation via HPLC. The oxadiazole ring is prone to acidic hydrolysis, while the methoxybenzyl group enhances lipophilicity (logP >3). Accelerated Stability Testing (40°C/75% RH) identifies degradation products (e.g., benzoic acid derivatives) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Solubility varies with crystallinity (amorphous vs. crystalline forms). Use Powder X-Ray Diffraction (PXRD) to assess polymorphism. For example, noted improved aqueous solubility (up to 0.5 mg/mL) when formulated with cyclodextrins, while DMSO remains the standard solvent for in vitro assays .
Experimental Design Considerations
Q. How to design in vitro assays to evaluate dual antiviral/antimicrobial activity?
- Methodological Answer : Prioritize cell-based assays (e.g., viral plaque reduction in Vero cells) and microdilution broth assays (CLSI M07/M100). Include positive controls (e.g., acyclovir for herpesviruses, ciprofloxacin for bacteria). For synergy studies, use Checkerboard Assays to calculate FIC indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
